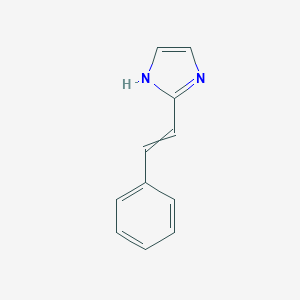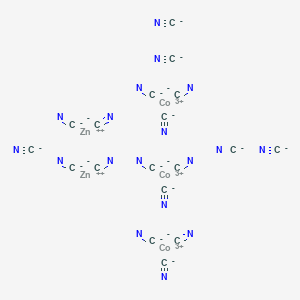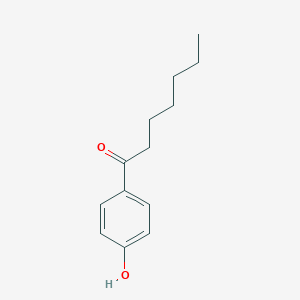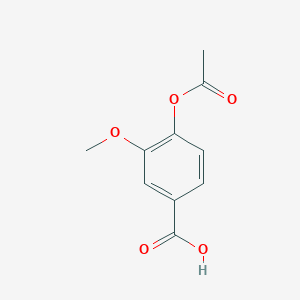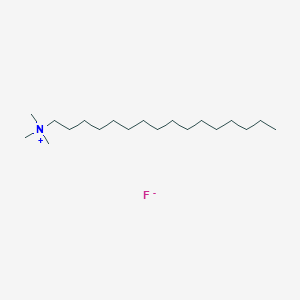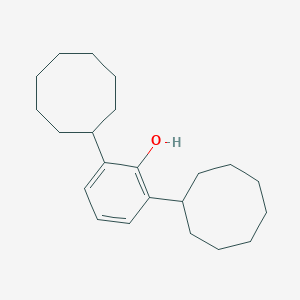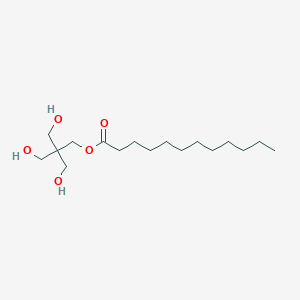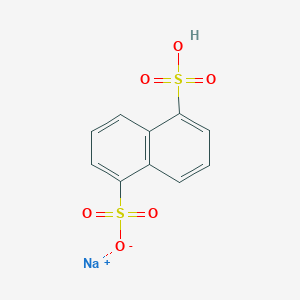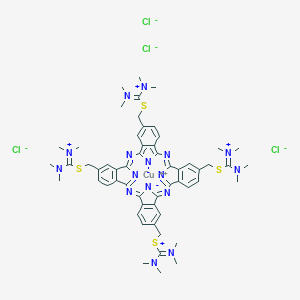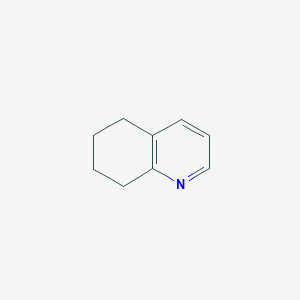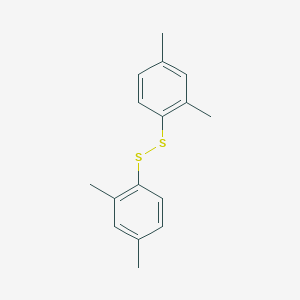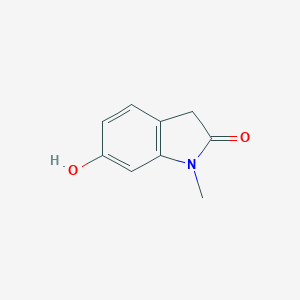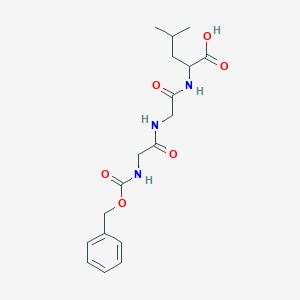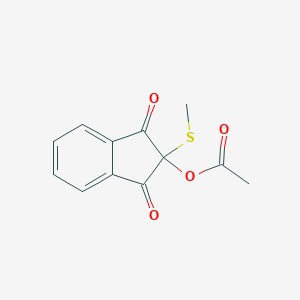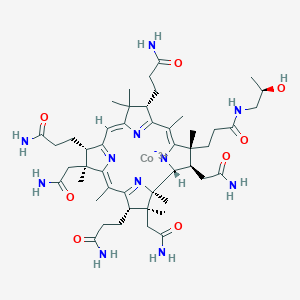
Cobinamide dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobinamide dihydrate is a synthetic cobalamin derivative that has been studied for its potential applications in the field of medicine. This compound has been found to have a high affinity for cyanide, making it a potential antidote for cyanide poisoning. In addition, cobinamide dihydrate has also been studied for its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
1. Antidote for Cyanide Poisoning
Cobinamide dihydrate has been studied extensively as a potential antidote for cyanide poisoning. Research has shown that cobinamide is capable of binding cyanide with high affinity, which is crucial in scenarios like smoke inhalation and potential chemical attacks. It has been demonstrated to be more effective than cobalamin in reversing cyanide inhibition of oxidative phosphorylation in mammalian cells and rescuing cells and fruit flies from cyanide toxicity (Broderick et al., 2006). Further, cobinamide has shown effectiveness in reversing cyanide-induced physiological effects in animal models, suggesting its potential as a rapid treatment for mass casualty cyanide exposures (Brenner et al., 2010).
2. NO Scavenging and Antioxidant Properties
Cobinamide dihydrate has been identified as an effective nitric oxide (NO) scavenger in biological systems. It can reverse NO-stimulated fluid secretion and reduce nitrite and nitrate concentrations in both fly and mammalian cell systems, highlighting its utility in studying NO functions and reducing excess NO levels in disease states (Broderick et al., 2005). Additionally, cobinamide is a strong and versatile antioxidant, neutralizing various reactive oxygen species and overcoming oxidative stress in cells, flies, and diabetic mice, thus showing promise in treating diseases associated with increased oxidative stress (Chang et al., 2022).
3. Analytical Applications
Cobinamide dihydrate has been utilized in developing new methods for measuring cyanide in blood. These methods are based on the spectral changes of cobinamide when it binds cyanide, providing a reliable and facile approach for detecting cyanide poisoning (Blackledge et al., 2010).
4. Study of Cobinamide Aggregation
Research has also focused on the aggregate formation of cobinamide as an antidote for cyanide poisoning, investigating the stability and methods to prevent aggregate formation in drug formulations. This is essential to improve the efficacy and safety of cobinamide when used in high concentrations (Glasheen et al., 2012).
Propriétés
Numéro CAS |
13497-85-3 |
|---|---|
Nom du produit |
Cobinamide dihydrate |
Formule moléculaire |
C63H91CoN13O14P.H2O |
Poids moléculaire |
990.1 g/mol |
Nom IUPAC |
cobalt(3+);3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[[(2R)-2-hydroxypropyl]amino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C48H73N11O8.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);/q;+3/p-1/t23-,26-,27-,28-,29+,43-,45-,46+,47+,48+;/m1./s1 |
Clé InChI |
FEESAGIUMZGLMF-JFYQDRLCSA-M |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NC[C@@H](C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[Co+3] |
Description physique |
Solid |
Synonymes |
cobinamide cobinamide dihydrate diaquocobinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



